molecular formula C25H27N3O3 B4022824 8-[(2-methyl-1-piperidinyl)carbonyl]-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

8-[(2-methyl-1-piperidinyl)carbonyl]-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No. B4022824
M. Wt: 417.5 g/mol
InChI Key: KOLACZLVBICEFL-UHFFFAOYSA-N
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Description

Quinoline derivatives are significant due to their broad spectrum of pharmacological activities and their role in medicinal chemistry. The synthesis and study of quinoline derivatives, including those with specific substituents like nitrophenyl groups, piperidinyl moieties, and cyclopentaquinoline structures, are of interest for developing new therapeutic agents and understanding their chemical behavior.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-component reactions, cyclization, and functional group transformations. For example, Tolstikov et al. (2014) reported the synthesis of 4-aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines via acid-catalyzed cyclocondensation, demonstrating a method that could be analogous to synthesizing the requested compound by modifying substituents and reaction conditions (Tolstikov et al., 2014).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including substitution patterns and stereochemistry, significantly influences their chemical and physical properties. Studies on the crystal structures of substituted quinolines, like the work by Raoni et al. (2011), provide insights into the conformational preferences and intermolecular interactions of these compounds, which are crucial for understanding their reactivity and interaction with biological targets (Raoni et al., 2011).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including nitration, reduction, and functional group transformations. The work by Helissey et al. (1989) on heterocyclic quinones synthesis and their cytotoxicity showcases the chemical reactivity of quinoline derivatives and their potential biological activities (Helissey et al., 1989).

properties

IUPAC Name

(2-methylpiperidin-1-yl)-[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-16-6-2-3-13-27(16)25(29)18-11-12-23-22(15-18)20-9-5-10-21(20)24(26-23)17-7-4-8-19(14-17)28(30)31/h4-5,7-9,11-12,14-16,20-21,24,26H,2-3,6,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLACZLVBICEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methylpiperidin-1-yl)[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[(2-methyl-1-piperidinyl)carbonyl]-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 2
Reactant of Route 2
8-[(2-methyl-1-piperidinyl)carbonyl]-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 3
Reactant of Route 3
8-[(2-methyl-1-piperidinyl)carbonyl]-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 4
8-[(2-methyl-1-piperidinyl)carbonyl]-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 5
8-[(2-methyl-1-piperidinyl)carbonyl]-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 6
Reactant of Route 6
8-[(2-methyl-1-piperidinyl)carbonyl]-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

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